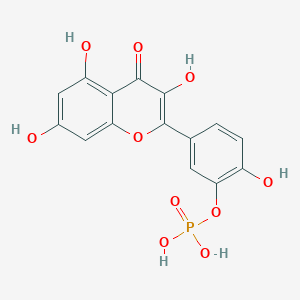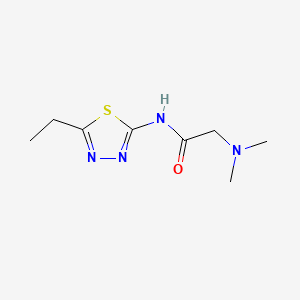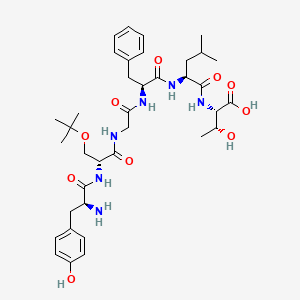
Dstbulet
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dstbulet: is a peptide ligand known for its high selectivity towards the delta-opioid receptor (DOP). This compound is primarily used in experimental pharmacology to study the effects and mechanisms of delta-opioid receptor activation .
準備方法
Synthetic Routes and Reaction Conditions: : Dstbulet is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include:
Protecting Groups: To prevent unwanted side reactions, amino acids are protected with groups like Fmoc (9-fluorenylmethyloxycarbonyl).
Coupling Reagents: Agents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) are used to facilitate peptide bond formation.
Cleavage: The final peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods: : While this compound is primarily synthesized for research purposes, industrial-scale production would follow similar SPPS protocols, with optimizations for yield and purity. Automation and high-throughput techniques can be employed to scale up the synthesis process .
化学反応の分析
Types of Reactions: : Dstbulet undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in an organic solvent.
Major Products
Oxidation: Formation of oxidized peptide derivatives.
Reduction: Formation of reduced peptide derivatives.
Substitution: Formation of substituted peptide derivatives.
科学的研究の応用
Dstbulet has a wide range of applications in scientific research, including:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Employed in receptor binding studies to understand the interaction between peptides and delta-opioid receptors.
Medicine: Investigated for its potential analgesic effects and its role in pain management.
Industry: Utilized in the development of new pharmacological agents targeting opioid receptors
作用機序
Dstbulet exerts its effects by selectively binding to the delta-opioid receptor (DOP). This binding activates the receptor, leading to a cascade of intracellular signaling events. The primary molecular targets include:
G-proteins: Activation of G-proteins leads to the inhibition of adenylate cyclase, reducing cyclic AMP levels.
Ion Channels: Modulation of ion channels, such as calcium and potassium channels, affects neuronal excitability and neurotransmitter release.
類似化合物との比較
Dstbulet is unique in its high selectivity for the delta-opioid receptor. Similar compounds include:
DPDPE: Another peptide ligand with high selectivity for the delta-opioid receptor.
SNC-80: A synthetic non-peptidic ligand for the delta-opioid receptor.
Naltrindole: A high-affinity antagonist for the delta-opioid receptor.
This compound stands out due to its peptide nature and its specific applications in experimental pharmacology.
特性
CAS番号 |
111035-56-4 |
|---|---|
分子式 |
C37H54N6O10 |
分子量 |
742.9 g/mol |
IUPAC名 |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C37H54N6O10/c1-21(2)16-27(35(50)43-31(22(3)44)36(51)52)41-34(49)28(18-23-10-8-7-9-11-23)40-30(46)19-39-33(48)29(20-53-37(4,5)6)42-32(47)26(38)17-24-12-14-25(45)15-13-24/h7-15,21-22,26-29,31,44-45H,16-20,38H2,1-6H3,(H,39,48)(H,40,46)(H,41,49)(H,42,47)(H,43,50)(H,51,52)/t22-,26+,27+,28+,29-,31+/m1/s1 |
InChIキー |
DOMQMNWQZKXZCU-GUVNKXFDSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Key on ui other cas no. |
111035-56-4 |
配列 |
YXGFLT |
同義語 |
(Ser(2)(O-t-butyl)-Leu(5))enkephalyl-Thr(6) DSTBULET Leu(5) enkephalin, Ser(2)(O-tert-butyl)-Thr(6) Tyr-Ser(O-tert-Bu)-Gly-Phe-Leu-Thr tyrosyl-seryl(O-tert-butyl)-glycyl-phenylalanyl-leucyl-threonine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


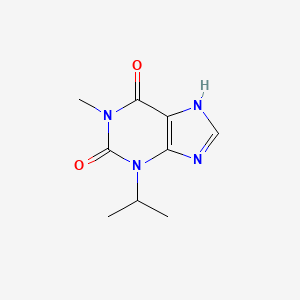
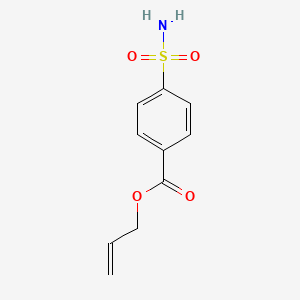
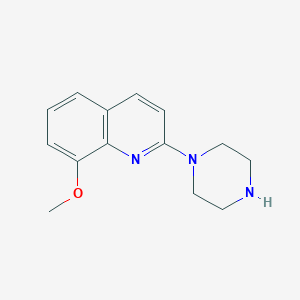
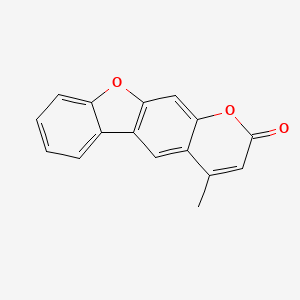
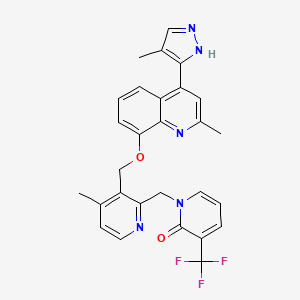
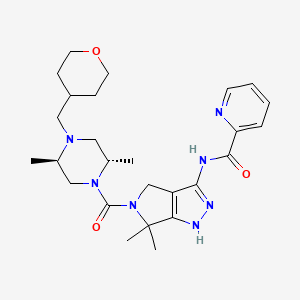
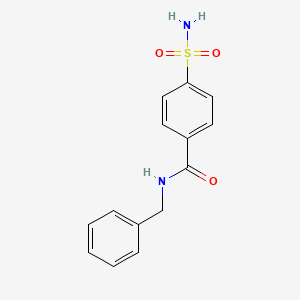
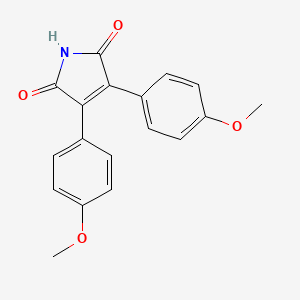
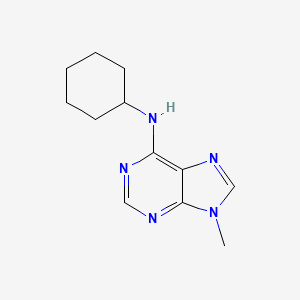
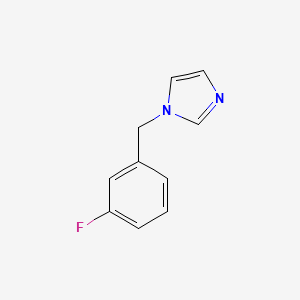
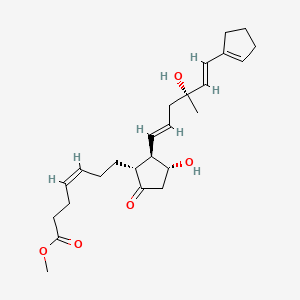
![4-[2-(3,4,5-Trimethoxyphenyl)Ethyl]Aniline](/img/structure/B3061438.png)
